molecular formula C9H15N2O B1195772 3-Cyano-proxyl CAS No. 2154-70-3

3-Cyano-proxyl

Cat. No. B1195772
CAS RN: 2154-70-3
M. Wt: 167.23 g/mol
InChI Key: RQRRZZIMMXPAGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Li et al. (2015) explored the use of the cyano group as a traceless activation group for the [3+2] cycloaddition of azomethine ylides, providing an effective approach to synthesize pyrrolidines, which could potentially be applied to the synthesis of 3-Cyano-proxyl derivatives (Li et al., 2015).

Molecular Structure Analysis

  • The molecular structures of cyano-bridged assemblies have been studied, as seen in the work of Przychodzeń et al. (2004), which could provide insights into the structural aspects of 3-Cyano-proxyl (Przychodzeń et al., 2004).

Chemical Reactions and Properties

  • Zhao et al. (2009) investigated the photochemical properties of amphiphilic carboxyl polymeric phthalocyanines, which included cyano modifications, suggesting potential chemical reactions and properties relevant to 3-Cyano-proxyl (Zhao et al., 2009).

Physical Properties Analysis

  • Devic et al. (2001) detailed the synthesis and electrochemical properties of cyano(ethylenedithio)tetrathiafulvalene, providing insights into the physical properties of cyano-based compounds that may be extrapolated to 3-Cyano-proxyl (Devic et al., 2001).

Chemical Properties Analysis

  • The study by Chen et al. (2005) on the effect of the capping ligand on the structure formation of cyano-bridged bimetallic assemblies can provide insights into the chemical properties of 3-Cyano-proxyl (Chen et al., 2005).

Scientific Research Applications

  • Radioprotection

    3-Cyano-proxyl derivatives, like 3-carbamoyl-PROXYL, have been found to provide radioprotection without substantially decreasing systemic blood pressure, making them potential candidates for systemic radioprotectors (Hahn et al., 1998).

  • Stable Radical Synthesis

    The synthesis of 3-Cyano-proxyl derivatives, such as 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, has been optimized for use in biophysical and biomedical research. These derivatives exhibit high stability in biological systems and are useful in magnetic resonance spectroscopy and imaging (Dobrynin et al., 2021).

  • Electrochemical Applications

    3-Cyano-PROXYL and its derivatives have been studied for their potential as redox shuttle additives in Li-ion cells. However, their relatively low oxidation potentials pose some limitations for commercial applications (Buhrmester et al., 2006).

  • Polymer Synthesis

    PROXYL-containing monomers, including those with 3-Cyano-proxyl derivatives, have been polymerized to create novel polymers. These polymers are thermally stable and exhibit unique physical properties, making them interesting for various applications (Qu et al., 2007).

  • Biological Activities and Pharmacology

    The 3-cyano-2-oxa-pyridine derivatives have shown diverse biological activities, including cardiotonic, antimicrobial, antidepressant, and anticancer activities. This makes them valuable for medicinal applications, particularly in cancer therapy (Bass et al., 2021).

  • Free Radical Research

    3-Cyano-proxyl derivatives have been used to trap free radicals, which is crucial for studying cell degradation pathways. This research is significant for understanding and mitigating free radical interactions with body cells (Putta & Talupula, 2011).

Safety And Hazards

The safety information available indicates that 3-Cyano-proxyl is a combustible solid . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

InChI

InChI=1S/C9H15N2O/c1-8(2)5-7(6-10)9(3,4)11(8)12/h7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRRZZIMMXPAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1[O])(C)C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20944154
Record name (3-Cyano-2,2,5,5-tetramethylpyrrolidin-1-yl)oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-proxyl

CAS RN

2154-70-3
Record name 3-Cyano-2,2,5,5-tetramethyl-1-pyrrolidinyl-N-oxyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002154703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Cyano-2,2,5,5-tetramethylpyrrolidin-1-yl)oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-PROXYL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
C Buhrmester, LM Moshurchak… - Journal of the …, 2006 - iopscience.iop.org
… (3-cyano-PROXYL), under the same conditions. … in the 4-position (compare 3-cyano-PROXYL with 4-cyano-TEMPO)… -TEMPO (dotted line), and 3-cyano-PROXYL (dashed line) in a …
Number of citations: 88 iopscience.iop.org
SM Hahn, L Wilson, CM Krishna… - Radiation …, 1992 - meridian.allenpress.com
… Tempol, 4-oxo-TEMPO, 3carboxy-PROXYL, 3-carbamoyl-PROXYL, and 3-cyanoPROXYL had ratios of approximately 1, suggesting no specific affinity for DNA, whereas 3-aminomethyl-…
Number of citations: 104 meridian.allenpress.com
CL Deatherage, Z Lu, JH Kim, CR Sanders - Biochemistry, 2015 - ACS Publications
… The bottom panel represents a similar plot using 3-cyano-PROXYL. Sites with negative bars represent either proline residues or instances in which extensive peak overlap prevented …
Number of citations: 26 pubs.acs.org
J Bartalis, YL Zhao, JW Flora, JB Paine III… - Analytical …, 2009 - ACS Publications
… The new radicals were trapped directly from smoke with either 3-amino-proxyl (3AP) or 3-cyano-proxyl radical on a solid support and identified by combination of chemical synthesis, …
Number of citations: 40 pubs.acs.org
K Takechi, H Tamura, K Yamaoka… - Free radical …, 1997 - Taylor & Francis
In pharmacokinetic studies, a variety of analytical method including radioisotopic detection and HPLC (high performance liquid chromatography) has been used. In the present …
Number of citations: 61 www.tandfonline.com
AK Rangadurai, Y Toyama, LE Kay - Journal of Magnetic Resonance, 2023 - Elsevier
… We also tested three different neutral PROXYL compounds, including 3-cyano-PROXYL, 3-hydroxymethyl-PROXYL, and 3-methoxycarbonyl-PROXYL (Fig. 2A), however the Γ 2 , N …
Number of citations: 3 www.sciencedirect.com
AR Gerardi, WM Coleman - Contributions to Tobacco & Nicotine …, 2010 - sciendo.com
… Recent studies have provided methodologies in which nitroxide radical scavengers, 3-amino-proxyl radical (3AP) and 3-cyano-proxyl radical (3-CNP), are used to selectively form …
Number of citations: 5 sciendo.com
LM Wheeler, NC Anderson, PKB Palomaki… - Chemistry of …, 2015 - ACS Publications
… Comparison of the 1 H NMR spectra of the starting 3-cyano-proxyl free radical (red) and the soluble species after 24 h (blue) in Figure 3a clearly shows that a new peak emerges at 5.06 …
Number of citations: 76 pubs.acs.org
SM Hahn, CM Krishna, JB Mitchell - Free Radicals in Diagnostic Medicine …, 1994 - Springer
The study of free radicals in biomedical research has dramatically increased in recent years. There is evidence that free radicals play a role in aging, chronic inflammatory or …
Number of citations: 16 link.springer.com
LY Zhang, G Cosma, H Gardner, V Vallyathan… - Molecular and Cellular …, 2003 - Springer
… The 3-cyano-proxyl free radical was used as the nitroxide standard for determining relative concentrations of the spin adducts of DMPO with ·OH. The recordings of ESR spectra were …
Number of citations: 173 link.springer.com

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